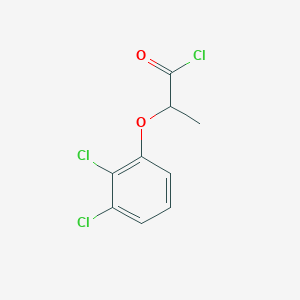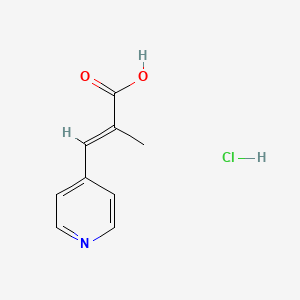
4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility might be influenced by the polar carboxamide group and the nonpolar fluorophenyl and trifluoromethoxy groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Sensing Applications
Fluorinated compounds, similar to the one , have been utilized in the development of fluorescent probes for sensing applications. For instance, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues have shown applicability as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity to pH changes, particularly in the pH 7-8 range, resulting in significant fluorescence enhancement under basic conditions. The sensitivity and selectivity towards metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Structural Characterization and Biological Activity
Fluorinated benzene-carboxamide derivatives, including those with ferrocenylmethyl groups, have been synthesized and characterized. These compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, have demonstrated cytotoxic effects on specific cancer cell lines, underscoring the potential of fluorinated compounds in therapeutic applications. The structural elucidation of these compounds, including single-crystal X-ray crystallography, provides insights into their molecular configurations and potential interactions with biological targets (Kelly et al., 2007).
Synthesis and Evaluation of Antiproliferative Agents
The synthesis and antiproliferative activity of new fluorinated Schiff bases derived from 1,2,4-triazoles represent another vital area of research. Compounds synthesized from starting materials like 2,6-difluorobenzohydrazide and 4-fluorophenylisothiocyanate, and further reacted with fluoro-substituted benzaldehydes, have shown significant activity against various human cancer cell lines. Such studies highlight the potential of fluorinated triazoles in the development of novel anticancer agents (Kumar et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Bcl-2 protein . Bcl-2 is a key regulator of the apoptotic pathway, playing a crucial role in cellular survival by inhibiting apoptosis and promoting cell survival .
Mode of Action
The compound binds to the Bcl-2 protein with a KD value of 400 μM . This interaction can inhibit the function of Bcl-2, potentially leading to the induction of apoptosis in cells where the Bcl-2 protein is overexpressed .
Biochemical Pathways
The compound’s interaction with Bcl-2 affects the apoptotic pathway. By inhibiting Bcl-2, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can lead to the activation of downstream effector proteins, culminating in the initiation of apoptosis .
Result of Action
The primary molecular effect of this compound’s action is the induction of apoptosis in cells where Bcl-2 is overexpressed . This can lead to a reduction in the survival of these cells, which may be beneficial in the context of diseases characterized by the overexpression of Bcl-2, such as certain types of cancer .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O2/c18-12-5-3-11(4-6-12)14-15(24-25-23-14)16(26)22-9-10-1-7-13(8-2-10)27-17(19,20)21/h1-8H,9H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVAUMWLJIKEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)


![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)


![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)
![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)